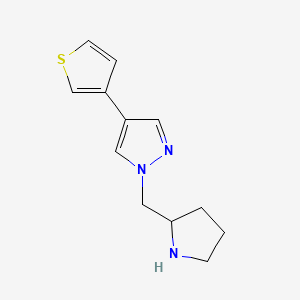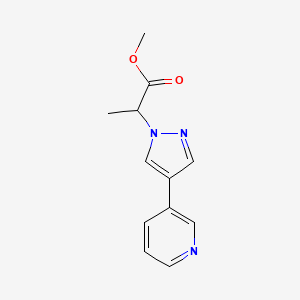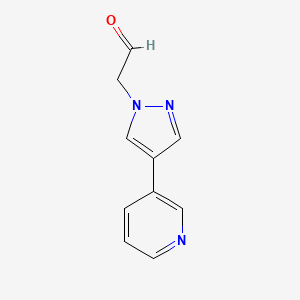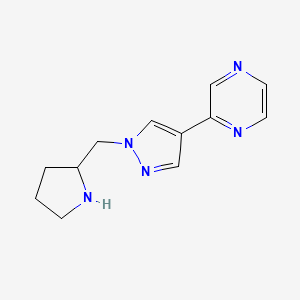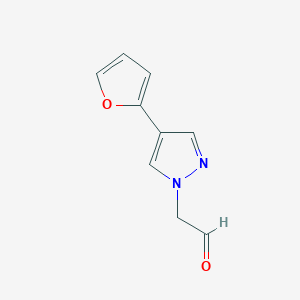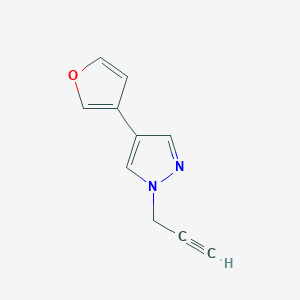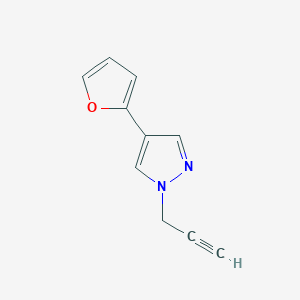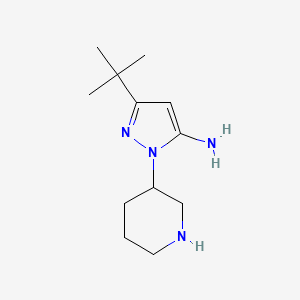
1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with potential applications in scientific research. It is related to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules . Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products .
Synthesis Analysis
The synthesis of aziridines, such as 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine, can be achieved by coupling amines and alkenes via an electrogenerated dication . This approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods . A key strategic advantage of this approach is that oxidative alkene activation is decoupled from the aziridination step, enabling a wide range of commercially available but oxidatively sensitive amines to act as coupling partners for this strain-inducing transformation .
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and characterized to explore their potential biological activities. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, among others, has been reported, along with their structure identification through various spectroscopic methods. These compounds have shown activity against breast cancer and microbes, highlighting the significance of pyrazole derivatives in medical research (Titi et al., 2020).
Dyeing Properties and Biological Activities
The dyeing properties and anticipated biological activities of new azo and bisazo dyes derived from 5-pyrazolones have been studied, demonstrating the versatility of pyrazole derivatives in both materials science and biological applications (Bagdatli & Ocal, 2012).
Novel Routes to Pyrazolo Isothiazoles and Thiazoles
Research into the reactivity of 1H-pyrazol-5-amines has led to the discovery of novel routes to pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, expanding the chemical toolbox available for synthesizing complex heterocyclic compounds (Koyioni et al., 2014).
Tautomerism in Azo Dyes
The study of tautomerism in azo dyes derived from pyrazole compounds has improved the understanding of their chemical behavior, which is essential for their application in dyeing industries and biological studies (Deneva et al., 2019).
Domino Reactions for Synthesizing Pyrazolopyridines
L-Proline-catalyzed domino reactions have been employed for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, demonstrating the efficiency of using green chemistry principles in synthesizing complex heterocycles (Gunasekaran et al., 2014).
Propriétés
IUPAC Name |
2-(2-azidoethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c1-5-4-6(7)12(10-5)3-2-9-11-8/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXLHMMWXULAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



